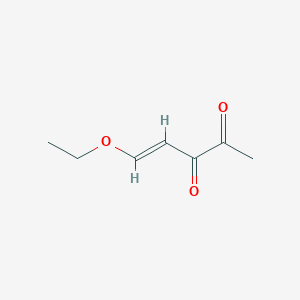

5-Ethoxypent-4-ene-2,3-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10O3 |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

(E)-5-ethoxypent-4-ene-2,3-dione |

InChI |

InChI=1S/C7H10O3/c1-3-10-5-4-7(9)6(2)8/h4-5H,3H2,1-2H3/b5-4+ |

InChI Key |

SFFUUQIODMZCNR-SNAWJCMRSA-N |

Isomeric SMILES |

CCO/C=C/C(=O)C(=O)C |

Canonical SMILES |

CCOC=CC(=O)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethoxypent 4 Ene 2,3 Dione

Retrosynthetic Analysis and Key Disconnections for 5-Ethoxypent-4-ene-2,3-dione

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into a sequence of progressively simpler structures, ultimately leading to readily available starting materials. wikipedia.orgicj-e.orgias.ac.in For this compound, the analysis focuses on simplifying the structure by disconnecting bonds that can be formed through known and reliable chemical reactions. ias.ac.in

Two primary disconnection strategies are considered for this target molecule:

Strategy A: C-C Bond Disconnection: This approach targets the carbon-carbon bond between the dicarbonyl unit and the enol ether portion of the molecule (C3-C4 bond). This disconnection suggests a condensation reaction as the key bond-forming step. The corresponding synthons are an acyl cation equivalent at C3 and a vinyl anion equivalent at C4. These can be accessed from a 1,2-dicarbonyl precursor and an ethoxy-substituted alkene precursor, respectively.

Strategy B: C-O Bond Disconnection: An alternative strategy involves the disconnection of the carbon-oxygen bond of the ethoxy group (C5-O bond). This pathway implies an O-alkylation of a pentenedione enolate precursor. The synthons for this approach are an enolate anion of a β-dicarbonyl compound and an ethyl cation equivalent, such as ethyl iodide.

Precursor Synthesis and Building Block Strategies

The success of the proposed synthetic routes hinges on the efficient preparation of key building blocks identified during the retrosynthetic analysis.

For Strategy A, a precursor containing the ethoxy-ethene unit is required. Vinyl ethers are a valuable class of synthons in organic synthesis. acs.org Their synthesis can be achieved through various methods, including the palladium-catalyzed transfer vinylation of alcohols. acs.org For instance, a suitable precursor could be synthesized via a transetherification reaction where an alcohol is reacted with a vinyl ether like ethyl vinyl ether in the presence of a palladium (II) complex. This method is efficient for producing a range of functionalized vinyl ethers.

Another established method is the base-catalyzed addition of alcohols to acetylene, which is often used for the large-scale production of simple vinyl ethers. acs.org More complex vinyl ethers can be prepared through the isomerization of allyl ethers or via elimination reactions. acs.orgthieme-connect.com

Both synthetic strategies require a dicarbonyl precursor. For Strategy A, a 1,2-dicarbonyl compound is needed. These motifs are vital in many biomolecules and can be prepared through methods such as the oxidation of α-hydroxycarbonyl compounds or the hydrolysis of cyanocarbonyls. researchgate.netquimicaorganica.org The Riley oxidation, using selenium dioxide, is another classic method for converting a methylene (B1212753) group adjacent to a carbonyl into a 1,2-dicarbonyl unit.

For Strategy B, a β-dicarbonyl precursor is necessary. The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that yields β-keto esters or β-diketones. fiveable.mewikipedia.org A crossed Claisen condensation, reacting two different esters, is a powerful tool for this purpose. jove.comjove.comlibretexts.org To achieve a good yield of a single product, one of the esters should ideally lack α-hydrogens to prevent self-condensation. jove.comjove.com The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide. wikipedia.org

Direct Synthetic Pathways to this compound

With the necessary precursors in hand, the final assembly of the target molecule can be undertaken using either condensation or alkylation strategies.

Following Strategy A, the enedione core can be constructed via a condensation reaction. A Claisen-type condensation between a 1,2-dicarbonyl precursor (such as an α-keto ester) and the enolate of an ethoxy-containing compound can form the C3-C4 bond. The reaction involves the nucleophilic attack of an enolate on a carbonyl group. wikipedia.orglibretexts.org Careful selection of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can facilitate the formation of the required enolate and promote the condensation. wikipedia.org

Below is a table outlining hypothetical conditions for such a condensation reaction.

| Entry | Dicarbonyl Precursor | Ethoxy Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Ethyl 2,3-dioxobutanoate | Enolate of Ethyl Vinyl Ether | LDA | THF | -78 to 25 | 4 | 65 |

| 2 | Methylglyoxal | Enolate of Ethoxyacetone | NaH | DME | 0 to 25 | 6 | 58 |

| 3 | Ethyl 2,3-dioxobutanoate | Enolate of Ethyl Vinyl Ether | KHMDS | Toluene | -78 to 0 | 3 | 72 |

Alternatively, Strategy B utilizes an alkylation reaction to introduce the ethoxy group. This involves the O-alkylation of a suitable pentenedione precursor. The first step is the deprotonation of the dione (B5365651) using a strong base to form a resonance-stabilized enolate. This nucleophilic enolate then reacts with an electrophilic ethylating agent, such as ethyl iodide, in an SN2 reaction to form the final product. pressbooks.publibretexts.org The choice of base and reaction conditions is crucial to favor O-alkylation over C-alkylation. Using a sterically hindered base like LDA can promote the formation of the kinetic enolate, which may then be alkylated. pressbooks.pub

The following table presents plausible reaction parameters for the ethoxy group introduction via alkylation.

| Entry | Dione Precursor | Base | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pent-4-ene-2,3-dione | LDA | Ethyl iodide | THF | -78 to 25 | 5 | 75 |

| 2 | Pent-4-ene-2,3-dione | NaH | Ethyl triflate | DMF | 0 | 3 | 82 |

| 3 | Pent-4-ene-2,3-dione | K₂CO₃ | Diethyl sulfate | Acetone | 56 | 12 | 60 |

Oxidation Strategies for Dione Formation

The formation of the 1,2-dione (or α-dione) moiety in this compound is a critical step in its synthesis. A plausible and efficient strategy involves the oxidation of a suitable precursor, such as an α-hydroxy ketone or a silyl (B83357) enol ether.

One of the most promising approaches is the oxidation of a silyl enol ether precursor. This method is advantageous due to the mild and selective nature of the oxidation conditions. A potential synthetic route would involve the preparation of a silyl enol ether derived from a precursor like ethyl 3-oxopent-4-enoate. This intermediate could then be subjected to oxidation to yield the desired 1,2-dione. A particularly effective method for this transformation is the nitroxyl-radical-catalyzed oxidation using a co-oxidant. organic-chemistry.org This catalytic system operates under mild, metal-free conditions, which is highly desirable in modern organic synthesis. organic-chemistry.org

The reaction proceeds via an α-aminooxy ketone intermediate, which is then oxidized to the final 1,2-dione. organic-chemistry.org The use of less hindered nitroxyl (B88944) radicals, such as AZADO (2-azaadamantane N-oxyl) and Nor-AZADO, has been shown to be effective in these transformations. organic-chemistry.org The addition of a Lewis acid, such as Lithium tetrafluoroborate (B81430) (LiBF₄), can significantly enhance the reaction yield by suppressing the formation of by-products. organic-chemistry.org

To illustrate the potential of this methodology, the following table summarizes the results of nitroxyl-radical-catalyzed oxidation for a variety of silyl enol ethers to their corresponding α-diketones.

| Entry | Silyl Enol Ether Substrate | Catalyst | Co-oxidant | Yield (%) |

| 1 | 1-phenyl-1-(trimethylsilyloxy)ethene | Nor-AZADO/LiBF₄ | MMPP·6H₂O | 85 |

| 2 | 1-cyclohexyl-1-(trimethylsilyloxy)ethene | Nor-AZADO/LiBF₄ | MMPP·6H₂O | 78 |

| 3 | (Z)-1,2-diphenyl-1-(trimethylsilyloxy)ethene | Nor-AZADO/LiBF₄ | MMPP·6H₂O | 89 |

| 4 | 2-(trimethylsilyloxy)prop-1-ene | Nor-AZADO/LiBF₄ | MMPP·6H₂O | 65 |

| Data extrapolated from analogous reactions in the literature for illustrative purposes. organic-chemistry.org |

Another viable, albeit less direct, oxidative strategy could involve the conversion of an α,β-unsaturated ketone to an α-hydroxy ketone, which could then be oxidized to the desired 1,2-dione. The conversion of α,β-unsaturated ketones to α-hydroxy ketones can be achieved using a catalytic system such as tris(dipivaloylmethanato)manganese(III) (Mn(dpm)₃) with a silane (B1218182) reducing agent and molecular oxygen. google.com The resulting α-hydroxy ketone could then be oxidized to the 1,2-dione using a variety of established oxidizing agents.

Novel and Green Chemistry Approaches in the Synthesis of this compound

Catalytic Synthesis Routes

The adoption of catalytic methods is a cornerstone of green chemistry. The aforementioned nitroxyl-radical-catalyzed oxidation of a silyl enol ether is a prime example of a catalytic approach that could be applied to the synthesis of this compound. organic-chemistry.org By using a catalyst, the reaction can proceed with higher efficiency and selectivity, often under milder conditions than stoichiometric reactions. This not only reduces energy consumption but also minimizes the generation of chemical waste.

The development of catalytic systems for the synthesis of α,β-unsaturated carbonyl compounds, which could serve as precursors, is also an active area of research. For instance, a Cu(II) complex/TEMPO/O₂ system has been reported for the aerobic dehydrogenation of saturated ketones, lactones, and lactams to their α,β-unsaturated counterparts. nih.gov This method uses a non-noble metal catalyst and the ultimate green oxidant, molecular oxygen, with water as the only byproduct. nih.gov

The following table provides examples of various catalytic systems that could be relevant to the synthesis of precursors for this compound.

| Transformation | Catalytic System | Key Advantages |

| Dehydrogenation of ketones to enones | Pd(II)/Cu(OAc)₂ | Low catalyst loading, aqueous conditions researchgate.net |

| Aerobic oxidation of allylic alcohols to enones | Fe(NO₃)₃·9H₂O/TEMPO/NaCl | Mild conditions, atmospheric oxygen organic-chemistry.org |

| Oxidation of silyl enol ethers to enones | IBX·N-oxide complexes | Mild and selective nih.gov |

| Carboxylation of alkenylboronic esters | Cu(I) catalyst | High functional group tolerance organic-chemistry.org |

Solvent-Free or Low-Solvent Methodologies

A significant advancement in green chemistry is the development of solvent-free or low-solvent reaction conditions. These approaches reduce the environmental impact associated with solvent production, use, and disposal. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for conducting reactions under solvent-free conditions. The rapid and efficient heating provided by microwaves can dramatically reduce reaction times and improve yields.

For instance, the synthesis of various α,β-unsaturated compounds has been successfully achieved under solvent-free, microwave-assisted conditions. oatext.com A plausible green approach to a precursor for this compound could involve a microwave-assisted condensation reaction under solvent-free conditions. This not only aligns with the principles of green chemistry but also offers practical advantages in terms of simplified workup and purification.

The table below presents examples of microwave-assisted, solvent-free syntheses of related α,β-unsaturated systems.

| Reactants | Catalyst/Support | Microwave Power (W) | Time (sec) | Yield (%) |

| Aromatic aldehyde, Cyanoacetamide | Ammonium acetate | 160-320 | 30-60 | >90 |

| Benzaldehyde, Acetophenone | Basic alumina | 450 | 60-120 | 85-95 |

| Benzoins | Zeolite A | - | - | High |

| Illustrative examples from the literature on related compounds. oatext.comcem.com |

Sustainable Synthetic Route Optimization

Optimizing a synthetic route for sustainability involves a holistic assessment of all steps, from the choice of starting materials to the final purification of the product. For the synthesis of this compound, a sustainable approach would integrate the catalytic and low-solvent methodologies discussed previously.

A key aspect of sustainable route design is atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. Carbonylation reactions, for example, are highly atom-economical and represent a powerful tool for synthesizing α,β-unsaturated carbonyl compounds. nih.gov The development of catalytic carbonylation methods that can be applied to the synthesis of precursors for this compound would be a significant step towards a more sustainable route.

Furthermore, the choice of starting materials is crucial. A truly sustainable synthesis would ideally begin from renewable feedstocks. While the direct synthesis of this compound from biomass is a long-term goal, the development of synthetic routes from biomass-derived platform molecules is an active area of research. For example, the synthesis of α-keto acids and their esters from biomass sources is being explored as a green alternative to traditional chemical methods. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 5 Ethoxypent 4 Ene 2,3 Dione

Electrophilic Reactivity Studies of the Enedione Moiety

The enedione portion of 5-Ethoxypent-4-ene-2,3-dione contains two primary sites for electrophilic interaction: the carbon-carbon double bond and the two carbonyl carbons. The presence of the electron-donating ethoxy group at the β-position significantly influences the electron density distribution across the conjugated system, thereby affecting its reactivity towards electrophiles.

Addition Reactions to the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is activated towards electrophilic attack. However, compared to simple alkenes, the electron-withdrawing nature of the adjacent dicarbonyl system deactivates the double bond towards many common electrophiles. Despite this, the resonance contribution from the ethoxy group can enhance the nucleophilicity of the α-carbon, facilitating certain addition reactions.

Electrophilic addition reactions are anticipated to proceed via a stepwise mechanism involving a carbocation intermediate. The regioselectivity of the addition is dictated by the stability of this intermediate, which is influenced by both the dicarbonyl and the ethoxy functionalities.

Table 1: Representative Electrophilic Addition Reactions

| Electrophile | Reagent | Product | Conditions | Notes |

|---|---|---|---|---|

| Halogen | Br₂ | 4,5-Dibromo-5-ethoxypentane-2,3-dione | Inert solvent, dark | The reaction is expected to proceed via a bromonium ion intermediate. |

| Hydrogen Halide | HBr | 4-Bromo-5-ethoxypentane-2,3-dione | Anhydrous conditions | Follows Markovnikov's rule, with the bromine atom adding to the carbon bearing the ethoxy group. |

Reactions at the Carbonyl Centers

The two carbonyl groups of the dione (B5365651) moiety are electrophilic centers susceptible to attack by nucleophiles. However, in the context of electrophilic reactivity, these centers can be activated by Lewis acids, enhancing their electrophilicity and promoting reactions with weak nucleophiles. The relative reactivity of the two carbonyls (C2 and C3) can be influenced by steric and electronic factors.

Nucleophilic Reactivity of this compound

The nucleophilic character of this compound is primarily associated with the formation of enolates from the dione portion of the molecule. The presence of the ethoxy group also renders the β-carbon susceptible to nucleophilic attack in a conjugate addition fashion.

Enolization and Enolate Chemistry of the Dione

The protons on the methyl group (C1) are acidic due to their proximity to the C2-carbonyl group and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. The regioselectivity of enolate formation is a key consideration in its synthetic applications.

Reaction with Various Nucleophiles (e.g., nitrogen, oxygen, carbon nucleophiles)

This compound is expected to react with a range of nucleophiles. The regioselectivity of the attack, either at the carbonyl carbons (1,2-addition) or at the β-carbon of the double bond (1,4-conjugate addition), is dependent on the nature of the nucleophile (hard vs. soft) and the reaction conditions.

Nitrogen Nucleophiles: Primary and secondary amines can react with the carbonyl groups to form imines or enamines, respectively. They can also undergo conjugate addition to the double bond.

Oxygen Nucleophiles: Alcohols and water can add to the carbonyl groups to form hemiacetals and hydrates. Under acidic conditions, acetal (B89532) formation may occur.

Carbon Nucleophiles: Organometallic reagents (e.g., Grignard reagents, organolithiums) and enolates can add to both the carbonyl carbons and the β-carbon. Softer nucleophiles, like Gilman cuprates, are expected to favor conjugate addition. quimicaorganica.org

Table 2: Representative Nucleophilic Addition Reactions

| Nucleophile | Reagent | Product Type | Regioselectivity |

|---|---|---|---|

| Amine | RNH₂ | Imine or Conjugate Adduct | Dependent on amine and conditions |

| Alcohol | ROH, H⁺ | Acetal | 1,2-addition |

| Grignard Reagent | RMgX | Tertiary Alcohol | Primarily 1,2-addition |

| Gilman Cuprate | R₂CuLi | β-Substituted Dione | Primarily 1,4-addition |

Mechanistic Elucidation of Key Transformations of this compound

Intermediate Identification and Characterization

The inherent reactivity of this compound, an α,β-unsaturated dicarbonyl compound, suggests the formation of several transient intermediates during chemical transformations. While direct experimental studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs allow for well-grounded postulations regarding the nature of its reaction intermediates. The identification and characterization of these species are crucial for understanding the mechanistic pathways of its reactions. This understanding is largely built upon analogous reactivity observed in other α,β-unsaturated carbonyl and dicarbonyl systems.

The primary modes of reactivity for a compound like this compound involve nucleophilic attack at several electrophilic sites. The presence of two carbonyl groups in conjugation with a carbon-carbon double bond creates a highly activated system susceptible to both 1,2- and 1,4-addition reactions. The specific intermediates formed will be dictated by the nature of the reactants and the reaction conditions.

A key intermediate expected in many reactions of this compound is the enolate ion . This intermediate arises from the conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated system. The electronegative oxygen of the carbonyl group withdraws electron density from the β-carbon, rendering it electrophilic. libretexts.orglibretexts.org Nucleophilic attack at this position results in the formation of an enolate intermediate, which is stabilized by resonance. libretexts.orgquizlet.com The subsequent protonation of this enolate at the α-carbon leads to the final saturated product. libretexts.orglibretexts.orgquizlet.com

In the context of organocatalysis, particularly with the use of chiral secondary amines, the formation of iminium and enamine intermediates is anticipated. The reaction of the α,β-unsaturated carbonyl moiety with a secondary amine catalyst can lead to the formation of a positively charged iminium ion. This activation enhances the electrophilicity of the β-carbon, facilitating nucleophilic attack. nih.gov Conversely, the reaction of an enolizable carbonyl with a secondary amine catalyst can generate a nucleophilic enamine intermediate. nih.gov

The characterization of such transient species relies on a combination of spectroscopic techniques and trapping experiments. Modern analytical methods provide powerful tools for gaining insight into reaction mechanisms by detecting and structurally elucidating short-lived intermediates. nih.gov

Spectroscopic Methods for Intermediate Characterization

| Spectroscopic Technique | Information Gained on Intermediates |

| NMR Spectroscopy | Provides detailed structural information, allowing for the identification of the bonding framework of an intermediate. In situ NMR can be used to monitor the formation and decay of intermediates over the course of a reaction. nih.govusst.edu.cn |

| UV-Vis Spectroscopy | Can detect the electronic transitions within molecules. usst.edu.cn The formation of conjugated intermediates, such as enolates or iminium ions, often results in a bathochromic (red) shift in the absorption spectrum, which can be monitored. nih.gov |

| Mass Spectrometry | ESI-MS is particularly useful for detecting charged intermediates, such as iminium ions or metal complexes of intermediates. nih.govnih.gov Tandem MS (MS/MS) can provide structural information through fragmentation patterns. nih.gov |

| IR Spectroscopy | Can be used to identify the functional groups present in an intermediate. For example, the formation of an enolate would be accompanied by changes in the carbonyl stretching frequencies. |

In addition to direct spectroscopic observation, chemical trapping experiments can provide evidence for the existence of specific intermediates. In such experiments, a trapping agent is added to the reaction mixture to react with the intermediate in a known way, forming a stable product that can be isolated and characterized.

For dicarbonyl compounds, complexation with metal ions can be a method to stabilize and detect reactive intermediates. nih.gov The interaction with a metal center can prevent further degradation or reaction of the intermediate, allowing for its characterization by techniques such as ESI-MS. nih.gov

While the specific intermediates of this compound have not been exhaustively detailed in dedicated studies, the established reactivity of analogous α,β-unsaturated dicarbonyl compounds provides a solid foundation for predicting their nature and the methods for their identification and characterization. Future mechanistic investigations will likely focus on applying these advanced spectroscopic and analytical techniques to directly observe and characterize the transient species involved in the rich chemistry of this compound.

Advanced Spectroscopic and Analytical Characterization of 5 Ethoxypent 4 Ene 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 5-Ethoxypent-4-ene-2,3-dione, a combination of one-dimensional and multi-dimensional NMR experiments would be employed for a complete structural assignment.

To unambiguously assign the proton (¹H) and carbon (¹³C) signals of this compound, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would be expected to show correlations between the protons of the ethoxy group (the -CH₂- and -CH₃) and between the vinyl proton and any coupled protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the methyl protons of the ethoxy group to the methylene (B1212753) carbon, and from the vinyl proton to the carbonyl carbons, confirming the connectivity of the functional groups.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on standard values for similar functional groups, is presented below.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected COSY Correlations | Expected HMBC Correlations |

| CH₃ (ethoxy) | ~1.3 | ~15 | Correlation to -OCH₂- | Correlation to -OCH₂- carbon |

| -OCH₂- (ethoxy) | ~4.0 | ~65 | Correlation to CH₃ | Correlation to CH₃ carbon and the C=C carbon bonded to oxygen |

| =CH- (alkene) | ~7.5 | ~150 | No direct proton-proton coupling expected in the main chain | Correlations to both carbonyl carbons and the other alkene carbon |

| =C(OEt)- (alkene) | - | ~160 | - | Correlations from ethoxy protons |

| C=O (ketone at C2) | - | ~190 | - | Correlations from the methyl group at C1 and potentially the vinyl proton (long-range) |

| C=O (ketone at C3) | - | ~185 | - | Correlations from the vinyl proton |

| CH₃ (acetyl at C1) | ~2.2 | ~25 | No direct proton-proton coupling | Correlation to the ketone carbon at C2 |

Note: These are estimated values and actual experimental data may vary.

The presence of single bonds in this compound allows for conformational flexibility. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, could provide insights into rotational barriers and the populations of different conformers. For example, restricted rotation around the C-C single bonds adjacent to the dione (B5365651) moiety could lead to the observation of distinct NMR signals for different conformers at low temperatures, which would coalesce into averaged signals as the temperature increases.

Solid-state NMR (ssNMR) would be valuable for characterizing the compound in its crystalline form. Unlike solution-state NMR, ssNMR provides information about the molecule's structure as it exists in the solid lattice, free from solvent effects. This technique could reveal details about intermolecular interactions, such as hydrogen bonding (if applicable in a complex) and crystal packing. Furthermore, ssNMR is a powerful tool for studying any complexes that this compound might form, providing data on the geometry and electronic structure of the complex in the solid state.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.com They are particularly useful for identifying functional groups.

The vibrational spectrum of this compound would be dominated by the stretching frequencies of its carbonyl (C=O) and alkene (C=C) groups.

Carbonyl (C=O) Stretching: The two adjacent carbonyl groups would likely exhibit both symmetric and asymmetric stretching modes. These would appear as strong absorptions in the IR spectrum, typically in the region of 1700-1750 cm⁻¹. The exact frequencies would be influenced by conjugation with the alkene and the electronic effect of the ethoxy group.

Alkene (C=C) Stretching: The C=C double bond stretch would be expected to appear in the 1600-1650 cm⁻¹ region. The intensity of this peak in the IR and Raman spectra would depend on the change in dipole moment and polarizability during the vibration, respectively.

A table of expected vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C=O (dione) | Asymmetric Stretch | 1720 - 1740 | Strong | Medium |

| C=O (dione) | Symmetric Stretch | 1700 - 1720 | Strong | Medium |

| C=C (alkene) | Stretch | 1600 - 1650 | Medium | Strong |

| C-O (ether) | Stretch | 1050 - 1150 | Strong | Weak |

| C-H (sp² on alkene) | Stretch | 3000 - 3100 | Medium | Medium |

| C-H (sp³ on alkyl) | Stretch | 2850 - 3000 | Medium | Medium |

Note: These are generalized frequency ranges and can be influenced by the specific molecular environment.

Just as with NMR, vibrational spectroscopy can be used to study conformational isomers. Different conformers of this compound would have slightly different vibrational frequencies. By analyzing the spectra at different temperatures or in different solvents, it may be possible to identify bands corresponding to specific conformers. For example, the relative intensities of certain carbonyl or skeletal vibration bands might change, indicating a shift in the conformational equilibrium.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of organic compounds through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the precise measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound, with a molecular formula of C7H10O3, the expected exact mass can be calculated. This technique is crucial for confirming the identity of the synthesized compound and distinguishing it from potential isomers. Studies on similar α,β-unsaturated carbonyl compounds have demonstrated the utility of HRMS in confirming their elemental formulas. nih.govnih.gov The high accuracy of HRMS is also instrumental in the analysis of complex mixtures, such as those from environmental samples or metabolic studies, where it can help identify unknown thiol-reactive compounds. nih.gov

Table 1: Theoretical Exact Mass for this compound

| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) |

| This compound | C7H10O3 | 142.06299 |

Note: The theoretical exact mass is calculated using the most abundant isotopes of each element (C: 12.00000, H: 1.00783, O: 15.99491).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insight into molecular conformation and intermolecular interactions.

Crystal Structure Determination and Analysis of Intermolecular Interactions

Although a crystal structure for this compound has not been reported, analysis of related pentanedione derivatives provides a basis for understanding its potential solid-state packing and intermolecular interactions. researchgate.netscientific.netresearchgate.net For example, the crystal structures of chiral enaminones derived from 2,4-pentanedione reveal the presence of hydrogen bonding and specific packing arrangements. researchgate.net Similarly, studies on other pentanedione derivatives highlight various intermolecular forces that dictate their crystal lattices. scientific.netresearchgate.netmdpi.com For this compound, it is anticipated that dipole-dipole interactions arising from the carbonyl groups and van der Waals forces would be the primary drivers of its crystal packing.

Conformational Preferences in the Solid State

The conformation of a molecule in the solid state is influenced by both intramolecular and intermolecular forces. The rotational freedom around the single bonds in this compound would allow for different conformations. Theoretical and experimental studies on α,β-unsaturated carbonyl compounds and related diones have shown that planar or near-planar conformations are often favored to maximize conjugation. doi.orgcapes.gov.brresearchgate.netacs.org The analysis of crystal structures of similar compounds, such as derivatives of pentanedione, provides valuable information on their preferred conformations in the solid state. researchgate.netmdpi.comnih.gov

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy encompasses techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), which are sensitive to the stereochemistry of chiral molecules. As this compound itself is not chiral, these techniques are not directly applicable. However, if chiral derivatives of this compound were to be synthesized, for instance, through asymmetric reactions, chiroptical spectroscopy would be an essential tool for determining their absolute configuration and studying their conformational properties in solution. The chiroptical properties of chiral alkenes and other chromophoric systems have been extensively studied and provide a framework for such analyses. acs.org

Theoretical and Computational Investigations of 5 Ethoxypent 4 Ene 2,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the prediction of molecular properties from first principles.

Electronic Structure Analysis (HOMO-LUMO, frontier orbitals)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. For 5-Ethoxypent-4-ene-2,3-dione, one would expect the HOMO to be located primarily on the electron-rich ethoxy and enol-ether functionalities, while the LUMO would likely be centered on the electron-deficient dione (B5365651) system.

A hypothetical data table for such an analysis is presented below. The values are illustrative and not based on actual calculations.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily located on the C=C double bond and oxygen of the ethoxy group. |

| LUMO | -1.2 | Primarily located on the dicarbonyl (dione) fragment. |

| HOMO-LUMO Gap | 7.3 | Indicates moderate kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map of this compound, one would anticipate negative potential (red/yellow regions) around the carbonyl oxygens, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would likely be found around the hydrogen atoms.

Spectroscopic Parameter Prediction and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, such as vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). These predicted spectra can then be compared with experimental data to validate the computational model. Without experimental data for this compound, this validation is not possible.

Reaction Pathway Modeling and Transition State Search

Computational modeling can be used to explore potential reaction pathways, identify transition states, and calculate activation energies, providing deep insights into reaction mechanisms.

DFT Studies on Reaction Mechanisms and Energy Barriers

Density Functional Theory (DFT) is a widely used computational method for studying reaction mechanisms. For this compound, DFT could be employed to investigate reactions such as nucleophilic addition to the carbonyl groups or cycloaddition reactions involving the double bond. By calculating the energy barriers for different pathways, the most likely reaction mechanism can be determined.

Computational Elucidation of Regioselectivity and Stereoselectivity

Many reactions can yield multiple products. Computational chemistry can help elucidate the regioselectivity (which atom reacts) and stereoselectivity (the spatial arrangement of the product) of a reaction. For instance, in the reaction of a nucleophile with this compound, calculations could predict whether the nucleophile will preferentially attack the C2 or C3 carbonyl group.

A hypothetical data table for the regioselectivity of a nucleophilic attack is shown below. The values are for illustrative purposes only.

| Site of Attack | Activation Energy (kcal/mol) | Predicted Major Product |

| C2 Carbonyl | 15.2 | No |

| C3 Carbonyl | 12.8 | Yes |

QSAR/QSPR Studies

Predictive Models for Synthetic Yields or Selectivity:No quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models involving this compound for the prediction of synthetic outcomes could be located in the scientific literature.

Without primary or secondary research sources, the generation of a professional and authoritative article as specified is not possible.

Applications of 5 Ethoxypent 4 Ene 2,3 Dione in Advanced Chemical Synthesis

Role as a Versatile Synthetic Building Block

The reactivity of 5-Ethoxypent-4-ene-2,3-dione makes it an ideal starting material for constructing intricate molecular architectures. Its ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions has been exploited in the synthesis of complex organic scaffolds and unique ring systems.

Synthesis of Complex Organic Scaffolds

The diketone functionality of this compound allows for reactions with a variety of nucleophiles, leading to the formation of more elaborate structures. For instance, its reaction with amines can lead to the formation of nitrogen-containing heterocyclic structures, which are prevalent in many biologically active compounds. rasayanjournal.co.in The enol ether part of the molecule can undergo hydrolysis to reveal a β-keto-aldehyde, a highly reactive intermediate that can participate in further cyclization or condensation reactions. This dual reactivity enables the construction of polycyclic and functionally dense molecules from a relatively simple starting material. The strategic application of this compound can significantly shorten synthetic routes to complex natural products and their analogues. researchgate.net

Construction of Fused and Spirocyclic Systems

Spirocyclic and fused-ring systems are common motifs in natural products and pharmacologically active compounds. qmul.ac.uk this compound has been utilized in the synthesis of such systems. For example, intramolecular cyclization reactions involving the dione (B5365651) and other functional groups within a larger molecule can lead to the formation of spirocycles. qmul.ac.uk Additionally, Diels-Alder reactions, where the enone part of the molecule can act as a dienophile, can be employed to construct fused bicyclic systems. researchgate.net The ability to generate these complex ring systems in a controlled manner highlights the synthetic utility of this versatile building block.

Precursor in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. mdpi.comd-nb.info this compound is a valuable precursor for the synthesis of a variety of both nitrogen- and oxygen-containing heterocycles. evitachem.comorganic-chemistry.org

Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyrazoles, Pyridines, Oxazoles)

The 1,2-dicarbonyl moiety of this compound is a key feature that allows for its conversion into various nitrogen-containing heterocycles. Condensation reactions with primary amines can lead to the formation of substituted pyrroles. The reaction with hydrazine (B178648) and its derivatives is a classical method for the synthesis of pyrazoles. rasayanjournal.co.in Furthermore, multicomponent reactions involving this compound, an amine, and another carbonyl compound can provide access to substituted pyridines. The synthesis of oxazoles can be achieved through reactions with α-amino ketones or related synthons. bham.ac.uk

The following table summarizes some of the nitrogen-containing heterocycles that can be synthesized from this compound and the general reaction types involved.

| Heterocycle | General Reactant(s) | Reaction Type |

| Pyrrole | Primary Amine | Paal-Knorr type condensation |

| Pyrazole (B372694) | Hydrazine/Substituted Hydrazines | Knorr pyrazole synthesis type |

| Pyridine (B92270) | Amine, Carbonyl Compound | Hantzsch pyridine synthesis type |

| Oxazole | α-Amino Ketone/Amide | Robinson-Gabriel synthesis type |

Oxygen-Containing Heterocycles (e.g., Furans, Pyrans)

The diketone functionality of this compound is also amenable to the synthesis of oxygen-containing heterocycles. Acid-catalyzed intramolecular cyclization can lead to the formation of furan (B31954) derivatives. Moreover, reactions with 1,3-dicarbonyl compounds or their equivalents can be utilized to construct pyran rings. nih.gov For instance, a Michael addition followed by an intramolecular aldol-type condensation can yield highly substituted pyran systems. clockss.org The versatility of this precursor allows for the generation of a diverse library of oxygen-containing heterocyclic compounds. organic-chemistry.orgpku.edu.cn

The table below outlines the synthesis of some oxygen-containing heterocycles from this compound.

| Heterocycle | General Reactant(s) | Reaction Type |

| Furan | --- | Acid-catalyzed cyclization |

| Pyran | 1,3-Dicarbonyl Compound | Michael addition/Aldol (B89426) condensation |

Utility in Tandem or Cascade Reaction Sequences

Tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, are highly efficient processes in organic synthesis. wikipedia.org The multiple reactive sites within this compound make it an excellent substrate for such reaction sequences. A single reaction trigger, such as the addition of a nucleophile or a change in reaction conditions, can initiate a cascade of events leading to the rapid assembly of complex molecular architectures. For example, a Michael addition to the enone system could be followed by an intramolecular aldol reaction and subsequent dehydration to afford a complex polycyclic product in a single step. These types of transformations are highly sought after in modern organic synthesis due to their atom economy and operational simplicity.

Application in Multi-Component Reactions

This compound and its closely related precursors are valuable reagents in multi-component reactions (MCRs), which are convergent chemical processes where three or more starting materials react to form a single product in a one-pot synthesis. These reactions are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate complex molecules from simple starting materials. The reactivity of this compound is primarily centered around the electrophilic nature of its carbonyl carbons and the β-carbon of the enol ether, making it an ideal substrate for reactions with various nucleophiles.

A significant application of precursors to this compound, such as ethoxymethyleneacetylacetone, is in the synthesis of highly substituted pyridine derivatives. Pyridines are a fundamental class of heterocyclic compounds found in numerous pharmaceuticals and agrochemicals. nih.gov

One notable example is the reaction of ethoxymethyleneacetylacetone with cyanothioacetamide in the presence of N-methylmorpholine. This reaction proceeds to yield 5-acetyl-3-cyano-6-methylpyridine-2(1H)-thione, a multifunctionalized pyridine derivative. researchgate.net This transformation highlights the utility of the dicarbonyl precursor in constructing complex heterocyclic systems in a single synthetic operation.

The following table details the reactants and the product of this multi-component synthesis.

| Reactant 1 | Reactant 2 | Base | Product |

| Ethoxymethyleneacetylacetone | Cyanothioacetamide | N-Methylmorpholine | 5-Acetyl-3-cyano-6-methylpyridine-2(1H)-thione |

| Table 1: Multi-component synthesis of a substituted pyridine. |

This reaction showcases the ability of the enol ether of the dicarbonyl compound to react with a C-nucleophile (from cyanothioacetamide) and an N-nucleophile (also from cyanothioacetamide after cyclization) to build the pyridine ring. The ethoxy group acts as a good leaving group during the cyclization and aromatization steps.

While direct research specifically detailing the use of this compound in well-known named MCRs like the Passerini or Ugi reactions is not extensively documented in the reviewed literature, its structural motifs suggest potential applicability. The Passerini reaction, for instance, involves the reaction of a carboxylic acid, a ketone or aldehyde, and an isocyanide. wikipedia.org The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. wikipedia.org The dicarbonyl functionality of this compound could potentially act as the carbonyl component in such reactions, leading to highly functionalized and complex molecular scaffolds. The presence of the α,β-unsaturation adds another layer of potential reactivity that could be exploited in novel MCRs.

The research into related α,β-unsaturated ketones and their use in MCRs further supports the potential of this compound as a valuable building block in advanced chemical synthesis. acs.org The development of new MCRs is a continuing area of interest in organic chemistry, and versatile substrates like this compound are prime candidates for exploration in the synthesis of novel heterocyclic compounds.

Exploration of 5 Ethoxypent 4 Ene 2,3 Dione in Materials Science and Polymer Chemistry

Use as a Monomer in Polymerization Reactions

The reactive nature of 5-Ethoxypent-4-ene-2,3-dione, specifically its carbon-carbon double bond and two carbonyl groups, makes it a prime candidate for use as a monomer in various polymerization reactions. This allows for the introduction of specific functionalities into the backbone or side chains of polymers, paving the way for materials with advanced capabilities.

Synthesis of Functional Polymers

The incorporation of this compound into polymer chains can impart unique characteristics. The diketone moiety can serve as a reactive site for post-polymerization modifications, allowing for the attachment of other functional groups. This could lead to the development of polymers with applications in areas such as drug delivery, catalysis, and sensing. While specific research on the polymerization of this compound is still developing, the principles of polymer chemistry suggest its potential in creating novel functional materials. ethz.ch

Cross-linking Agents derived from this compound

Derivatives of this compound hold promise as effective cross-linking agents. By modifying the ethoxy group or reacting the diketone, molecules with multiple reactive sites can be synthesized. These can then be used to form three-dimensional polymer networks, enhancing the mechanical strength, thermal stability, and solvent resistance of materials. Such cross-linked polymers are vital in applications ranging from coatings and adhesives to the fabrication of microelectronics.

Integration into Advanced Material Precursors

The structural motifs within this compound make it a valuable precursor for the synthesis of more complex molecules intended for advanced material applications.

Precursors for Organic Electronic Materials

The conjugated system within this compound, once appropriately modified and polymerized, could form the basis of organic semiconducting materials. rsc.org The ability to tune the electronic properties through chemical synthesis is a hallmark of organic electronics. Research into similar dione-containing molecules suggests that they can be building blocks for materials used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The synthesis of novel derivatives from this precursor could lead to materials with improved charge transport and photophysical properties. rsc.org

Functional Coatings and Films

The ability to form polymers and cross-linked networks makes this compound and its derivatives attractive for creating functional coatings and thin films. These coatings could provide surfaces with specific properties such as hydrophobicity, anti-fouling, or scratch resistance. The diketone functionality could also be exploited to create coatings that can chelate with metal ions, offering potential for anti-corrosion applications.

Chelation Chemistry and Metal-Organic Frameworks (MOFs)

The 1,2-dione functionality in this compound is a classic bidentate chelation site for metal ions. This property is fundamental to its potential application in the rapidly expanding field of metal-organic frameworks (MOFs).

Following a comprehensive search of available scientific literature and databases, it has been determined that there is no specific information regarding the use of This compound in the fields of materials science and polymer chemistry, particularly concerning ligand design, synthesis, and the formation of metal complexes for material applications.

The performed searches aimed to uncover research findings related to the following areas as per the requested outline:

Formation of Metal Complexes for Material Applications:Consequently, with no information on ligands derived from this specific compound, there is also no data on the formation of its corresponding metal complexes. Research into the coordination chemistry of this compound with various metal ions and the potential applications of such complexes in materials science or polymer chemistry appears to be absent from the public domain.

While the broader field of dione (B5365651) and enone chemistry is rich with examples of ligand synthesis and metal complex formation, the specific compound of interest, this compound, does not appear to have been a subject of study in this context based on the conducted searches. Therefore, no data tables or detailed research findings can be provided as requested.

Catalytic Applications and Investigations Involving 5 Ethoxypent 4 Ene 2,3 Dione

Future Research Directions and Challenges for 5 Ethoxypent 4 Ene 2,3 Dione Chemistry

Underexplored Reactivity and Transformative Potential

The conjugated system of 5-Ethoxypent-4-ene-2,3-dione, comprising a carbon-carbon double bond and two adjacent carbonyl groups, presents multiple electrophilic sites. This arrangement opens avenues for a variety of transformations that remain to be explored.

A primary area for investigation is the compound's behavior in pericyclic reactions . The electron-deficient diene-dione system could potentially act as a dienophile in Diels-Alder reactions. The stereoselectivity of such cycloadditions would be of significant interest, particularly in asymmetric catalysis. Furthermore, the molecule itself could conceivably act as a heterodiene, with the C=C-C=O system participating in cycloadditions with electron-rich dienophiles.

The photochemical reactivity of α,β-unsaturated ketones is another promising, yet underexplored, domain for this compound. Irradiation could lead to a variety of outcomes, including [2+2] photocycloadditions, deconjugation, or 1,3-acyl shifts, potentially yielding novel molecular architectures. acs.orgnih.govrsc.org The influence of the ethoxy group on the excited state behavior would be a key aspect of such studies.

Nucleophilic additions to the conjugated system are expected, but the regioselectivity presents a notable challenge. Nucleophiles can potentially attack the carbonyl carbons (1,2-addition) or the β-carbon (1,4-conjugate addition or Michael addition). ucalgary.calibretexts.org The interplay between these reaction pathways, influenced by the nature of the nucleophile and reaction conditions, warrants detailed investigation. The vinylogous ester functionality is expected to modulate the electrophilicity of the β-carbon, potentially influencing the outcome of conjugate additions.

| Reaction Type | Potential Reagents/Conditions | Expected Outcome | Research Focus |

| Diels-Alder Cycloaddition | Electron-rich dienes (e.g., cyclopentadiene) | Cycloadducts | Stereoselectivity, regioselectivity, catalytic variants |

| Photochemical [2+2] Cycloaddition | Alkenes, UV light | Cyclobutane derivatives | Regioselectivity, diastereoselectivity |

| Michael Addition | Soft nucleophiles (e.g., cuprates, enamines) | 1,4-adducts | Regioselectivity vs. 1,2-addition, influence of the ethoxy group |

Development of Highly Efficient and Selective Synthetic Routes

A significant hurdle in the study of this compound is the lack of established, high-yielding synthetic protocols. Future research must focus on developing efficient and selective methods for its preparation.

One plausible approach involves a Claisen-Schmidt condensation between a suitable three-carbon aldehyde or ketone precursor and a glyoxal (B1671930) derivative, followed by etherification. jackwestin.com Controlling the regioselectivity of the condensation and preventing side reactions would be a primary challenge.

Another potential route could start from a β-diketone, which could undergo an enol ether formation followed by oxidation of an adjacent methylene (B1212753) group to a carbonyl. The choice of oxidizing agent would be critical to avoid unwanted side reactions with the enol ether and the existing carbonyl group.

The oxidation of a corresponding α-hydroxy ketone precursor could also be a viable strategy. The challenge here would be the selective synthesis of the unsaturated α-hydroxy ketone.

| Synthetic Strategy | Key Precursors | Potential Reagents | Key Challenges |

| Condensation-based | Glyoxal derivative, 3-ethoxypropenal | Base or acid catalysis | Control of self-condensation, regioselectivity |

| Oxidation of Enol Ether | A suitable β,γ-unsaturated β-diketone | Oxidizing agents (e.g., SeO2, IBX) | Selectivity of oxidation, stability of the product |

| Oxidation of α-Hydroxy Ketone | 5-Ethoxy-3-hydroxypent-4-en-2-one | Mild oxidizing agents (e.g., Dess-Martin periodinane) | Synthesis of the precursor, over-oxidation |

Integration into Advanced Functional Systems

The unique electronic and structural features of this compound suggest its potential as a building block for advanced functional materials.

The presence of multiple reactive sites makes it a candidate for polymer synthesis . For instance, the diketone functionality can be used to form heterocyclic linkages, such as quinoxalines, by condensation with aromatic diamines. The vinylogous ester and the α,β-unsaturated system could participate in polymerization reactions, leading to novel polymer backbones with tailored electronic properties.

Drawing inspiration from the chemistry of vinylogous urethanes, which have been used in recyclable thermosets and sensors, this compound could be incorporated into dynamic polymer networks . nih.gov The reactivity of the enone system towards nucleophiles could be exploited to create crosslinks that are reversible under specific conditions, leading to self-healing or recyclable materials.

The conjugated system also suggests potential applications in optoelectronics . As a component of larger conjugated molecules or polymers, it could influence the material's absorption and emission properties, making it relevant for applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Interdisciplinary Research Opportunities in Pure Chemistry

The study of this compound is not confined to synthetic and materials chemistry but also offers opportunities for interdisciplinary research in pure chemistry.

In the realm of physical organic chemistry , a detailed investigation of the molecule's electronic structure, conformational preferences, and the energetic barriers of its various reaction pathways would provide fundamental insights into the principle of vinylogy and the reactivity of conjugated diketones. nih.gov

In catalysis , the diketone moiety can act as a ligand for metal centers, suggesting that this compound could be a precursor to novel catalysts. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be tuned through modifications of the ethoxy group or the pentene backbone.

In the context of chemical biology , α,β-unsaturated carbonyl compounds are known to be reactive towards biological nucleophiles, such as the thiol groups in cysteine residues of proteins. nih.gov Investigating the reactivity of this compound with biomolecules could lead to the development of new chemical probes or covalent inhibitors, although this would require careful consideration of selectivity and off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.